5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile
Overview
Description
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile: is an organic compound with the molecular formula C8H4ClF3N2 . It is a derivative of pyridine, characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and an acetonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile typically involves the following steps:
Starting Material: The process begins with 2-chloro-5-(trifluoromethyl)pyridine.
Nitrile Formation: The nitrile group is introduced via a reaction with cyanomethyl reagents under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Reduction Products: Amines.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Agrochemicals: Utilized in the production of herbicides and insecticides.
Material Sciences: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and nitrile groups contribute to its reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison:
- Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and applications compared to its analogs.
- Chemical Properties: The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
- Applications: While similar compounds are used in agrochemicals and pharmaceuticals, the specific combination of functional groups in this compound provides unique advantages in these fields .
Properties
IUPAC Name |
2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDZNFNZMQCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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